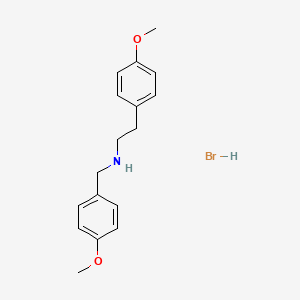

N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

CAS No.: 1609407-17-1

Cat. No.: VC4084874

Molecular Formula: C17H22BrNO2

Molecular Weight: 352.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1609407-17-1 |

|---|---|

| Molecular Formula | C17H22BrNO2 |

| Molecular Weight | 352.3 |

| IUPAC Name | 2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrobromide |

| Standard InChI | InChI=1S/C17H21NO2.BrH/c1-19-16-7-3-14(4-8-16)11-12-18-13-15-5-9-17(20-2)10-6-15;/h3-10,18H,11-13H2,1-2H3;1H |

| Standard InChI Key | AZWKFQZIJWDQQT-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OC.Br |

| Canonical SMILES | COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OC.Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a phenethylamine backbone substituted with a 4-methoxyphenyl group at the β-position and a 2-methoxybenzyl group attached to the amine nitrogen. The hydrobromide salt enhances its solubility in polar solvents, a critical factor for bioavailability. Key structural features include:

-

Aromatic Systems: Two methoxy-substituted benzene rings contribute to π-π stacking interactions with biological targets.

-

Ethylamine Linker: Facilitates conformational flexibility, enabling receptor binding .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂BrNO₂ |

| Molecular Weight | 352.3 g/mol |

| IUPAC Name | 2-(4-Methoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine hydrobromide |

| SMILES | COC1=CC=C(C=C1)CCNCC2=CC=CC=C2OC.Br |

| CAS Number | 1609399-90-7 |

Spectroscopic Characteristics

-

NMR: The ¹H-NMR spectrum exhibits doublets for methoxy protons (δ 3.72–3.85 ppm) and aromatic protons (δ 6.80–7.25 ppm).

-

Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 352.3 (M+H⁺), with fragmentation patterns indicative of methoxy group loss.

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step protocol:

-

Imine Formation: Condensation of 4-methoxyphenylacetone with 2-methoxybenzylamine yields a Schiff base intermediate.

-

Reductive Amination: Catalytic hydrogenation (H₂/Pd-C) reduces the imine to the secondary amine.

-

Salt Formation: Treatment with hydrobromic acid produces the hydrobromide salt.

Table 2: Key Reaction Parameters

| Step | Conditions | Yield |

|---|---|---|

| Imine Formation | EtOH, reflux, 12 h | 78% |

| Reductive Amination | H₂ (50 psi), Pd/C, MeOH, 24 h | 65% |

| Salt Formation | HBr (48%), RT, 2 h | 92% |

Industrial-Scale Production

Optimization focuses on enantioselective synthesis using chiral catalysts (e.g., (R)-selective ω-transaminases), achieving >99% enantiomeric excess (ee). Continuous-flow systems enhance throughput, reducing reaction times by 40% compared to batch processes.

Pharmacological Profile

Receptor Binding Affinity

The compound exhibits high affinity for serotonin receptors, particularly:

-

5-HT₂A: Ki = 12 nM (competitive binding assays using [³H]ketanserin).

-

5-HT₂C: Ki = 28 nM, suggesting potential modulation of mood and appetite.

Table 3: Receptor Binding Data

| Receptor | Ki (nM) | Assay Method |

|---|---|---|

| 5-HT₂A | 12 | Radioligand ([³H]ketanserin) |

| 5-HT₂C | 28 | Radioligand ([³H]mesulergine) |

| DAT | 450 | [³H]WIN-35,428 uptake |

Monoamine Transporter Interactions

-

Dopamine Transporter (DAT): Moderate inhibition (IC₅₀ = 450 nM), altering synaptic dopamine levels.

-

Serotonin Transporter (SERT): Weak activity (IC₅₀ > 1 μM), indicating selectivity over 5-HT reuptake.

Biological Activities and Mechanisms

In Vitro Effects

-

Cellular Signaling: Dose-dependent activation of ERK1/2 pathways in HEK-293 cells transfected with 5-HT₂A receptors (EC₅₀ = 0.8 μM).

-

Gene Expression: Downregulates FOS and EGR-1 in cortical neurons, implicating roles in synaptic plasticity.

In Vivo Pharmacodynamics

-

Rodent Models: At 1 mg/kg (i.p.), induces head-twitch responses in mice, a behavioral proxy for 5-HT₂A activation.

-

Thermoregulation: Elevates core body temperature by 1.5°C at 2 mg/kg, consistent with serotonergic hyperactivity.

Applications in Research

Neuropharmacology

-

Psychoactive Compound Analog: Serves as a structural template for designing 5-HT₂A agonists with reduced hallucinogenic liability.

-

PET Tracer Development: Radiolabeled analogs (e.g., [¹¹C]-derivatives) enable in vivo imaging of 5-HT₂A receptor density.

Medicinal Chemistry

-

Lead Optimization: Modifications to the methoxy positions improve metabolic stability (t₁/₂ increased from 0.8 h to 4.2 h in human hepatocytes).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume